![molecular formula C20H30O2 B13438180 (3S,8R,9S,10R,13S,14S,15R)-3-hydroxy-10,13,15-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13438180.png)
(3S,8R,9S,10R,13S,14S,15R)-3-hydroxy-10,13,15-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3S,8R,9S,10R,13S,14S,15R)-3-hydroxy-10,13,15-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one is a complex organic molecule. It is a steroidal compound, often associated with its role as a precursor in the biosynthesis of various steroid hormones. This compound is known for its intricate structure, which includes multiple chiral centers and a fused ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,8R,9S,10R,13S,14S,15R)-3-hydroxy-10,13,15-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one typically involves several steps, starting from simpler steroidal precursors. The process often includes:
Hydroxylation: Introduction of the hydroxyl group at the 3-position.
Methylation: Addition of methyl groups at the 10, 13, and 15 positions.
Cyclization: Formation of the fused ring system through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as microbial fermentation, where specific strains of microorganisms are used to convert precursor molecules into the desired product. This method is often preferred due to its efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a ketone or aldehyde.
Reduction: Reduction of the ketone group to a hydroxyl group.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common reagents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a precursor in the synthesis of more complex steroidal molecules. It serves as a building block for various chemical transformations.
Biology
In biological research, the compound is studied for its role in steroid biosynthesis and its potential effects on cellular processes.
Medicine
Medically, this compound is investigated for its potential therapeutic applications, including hormone replacement therapy and treatment of certain endocrine disorders.
Industry
In the industrial sector, the compound is used in the production of steroid-based pharmaceuticals and other related products.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets, such as steroid hormone receptors. These interactions trigger a cascade of biochemical events, leading to various physiological responses. The pathways involved often include gene expression regulation and modulation of enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cholesterol: A structurally similar compound with a hydroxyl group at the 3-position and a double bond in the B-ring.
Testosterone: Another steroid with a similar fused ring system but different functional groups.
Uniqueness
The uniqueness of (3S,8R,9S,10R,13S,14S,15R)-3-hydroxy-10,13,15-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one lies in its specific arrangement of functional groups and chiral centers, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H30O2 |
|---|---|
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
(3S,8R,9S,10R,13S,14S,15R)-3-hydroxy-10,13,15-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C20H30O2/c1-12-10-17(22)20(3)9-7-16-15(18(12)20)5-4-13-11-14(21)6-8-19(13,16)2/h4,12,14-16,18,21H,5-11H2,1-3H3/t12-,14+,15-,16+,18+,19+,20-/m1/s1 |
Clé InChI |
MVLIHRWWXIGYGQ-XIWHOJOLSA-N |
SMILES isomérique |
C[C@@H]1CC(=O)[C@@]2([C@@H]1[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC2)C)O)C |
SMILES canonique |
CC1CC(=O)C2(C1C3CC=C4CC(CCC4(C3CC2)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-azanyl-9-[(1~{R},6~{R},8~{R},9~{R},10~{R},15~{R},17~{R},18~{R})-17-(2-azanyl-6-oxidanylidene-1~{H}-purin-9-yl)-9,18-bis(fluoranyl)-3,12-bis(oxidanyl)-3,12-bis(oxidanylidene)-2,4,7,11,13,16-hexaoxa-3$l^{5},12$l^{5}-diphosphatricyclo[13.3.0.0^{6,10}]octadecan-8-yl]-1~{H}-purin-6-one](/img/structure/B13438120.png)
![2,4,6-Trichloro-8-(1-piperidinyl)-pyrimido[5,4-d]pyrimidine](/img/structure/B13438121.png)
![1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one](/img/structure/B13438123.png)


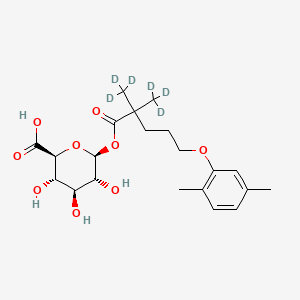
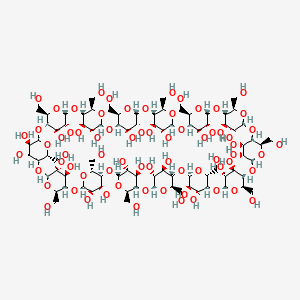
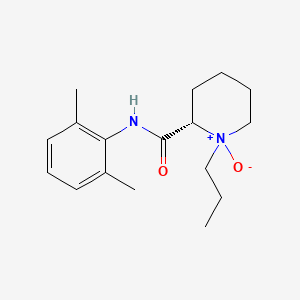
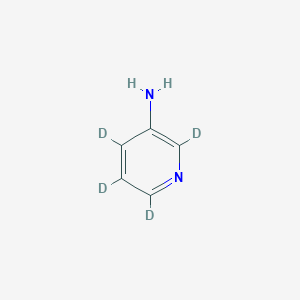
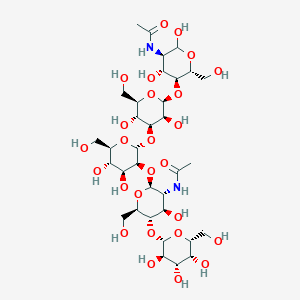
![[4-(2,4-Dichlorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone](/img/structure/B13438155.png)
